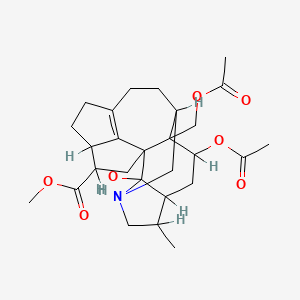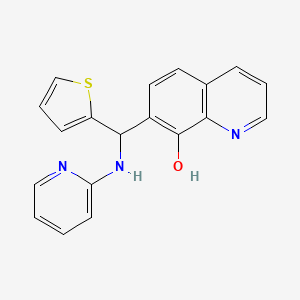
Mcl1-IN-2
Übersicht
Beschreibung
IMB-XH1 ist ein neuartiger Inhibitor von New Delhi Metallo-β-Lactamase-1 (NDM-1), einer Enzymklasse, die von bestimmten Bakterien gebildet wird und sie gegenüber einer großen Bandbreite an β-Lactam-Antibiotika resistent macht . Diese Verbindung hat sich als vielversprechend erwiesen, um die Empfindlichkeit von Bakterien gegenüber β-Lactam-Antibiotika zu erhöhen, und ist damit ein potenzieller Kandidat für die Bekämpfung von Antibiotikaresistenz .
Herstellungsmethoden
IMB-XH1 wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die synthetische Route beinhaltet typischerweise die Verwendung von myeloiden Zellfaktor 1 (Mcl-1)-Inhibitoren und nicht-kompetitiven Inhibitoren von Delhi Metallo-β-Lactamase . Die Verbindung wird in fester Form hergestellt und kann für die weitere Verwendung in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden . Die industriellen Produktionsmethoden beinhalten ein Hochdurchsatz-Screening und die Optimierung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
IMB-XH1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
IMB-XH1 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard zur Prüfung der Wirksamkeit anderer Verbindungen verwendet.
Biologie: Es wird verwendet, um die Mechanismen der Antibiotikaresistenz zu untersuchen und neue Strategien zur Bekämpfung resistenter Bakterien zu entwickeln.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Infektionen, die durch antibiotikaresistente Bakterien verursacht werden.
Industrie: Es wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt.
Wissenschaftliche Forschungsanwendungen
IMB-XH1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for testing the efficacy of other compounds.
Biology: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating resistant bacteria.
Medicine: It has potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Wirkmechanismus
IMB-XH1 entfaltet seine Wirkung, indem es die Aktivität von New Delhi Metallo-β-Lactamase-1 (NDM-1) hemmt. Es ist ein nicht-kompetitiver Inhibitor, d. h. es bindet an eine andere Stelle auf dem Enzym als das aktive Zentrum und verhindert so die ordnungsgemäße Funktion des Enzyms. Diese Hemmung erhöht die Empfindlichkeit von Bakterien gegenüber β-Lactam-Antibiotika, wodurch sie für die Behandlung anfälliger werden . Zu den beteiligten molekularen Zielstrukturen und -pfaden gehört die Hemmung von Metallo-β-Lactamasen wie IMP-4, ImiS und L1 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .
Vorbereitungsmethoden
IMB-XH1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of myeloid cell factor 1 (Mcl-1) inhibitors and non-competitive inhibitors of Delhi metallo-β-lactamase . The compound is prepared in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for further use . The industrial production methods involve high-throughput screening and optimization of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
IMB-XH1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
IMB-XH1 ist einzigartig in seiner Fähigkeit, ein breites Spektrum an Metallo-β-Lactamasen zu hemmen, darunter NDM-1, IMP-4, ImiS und L1 . Ähnliche Verbindungen umfassen:
IMP-4-Inhibitoren: Diese Verbindungen zielen speziell auf das IMP-4-Enzym ab, sind aber möglicherweise nicht gegen andere Metallo-β-Lactamasen wirksam.
ImiS-Inhibitoren: Diese Verbindungen zielen auf das ImiS-Enzym ab, können aber eine begrenzte Aktivität gegen andere Metallo-β-Lactamasen haben.
L1-Inhibitoren: Diese Verbindungen zielen auf das L1-Enzym ab, sind aber möglicherweise nicht gegen andere Metallo-β-Lactamasen wirksam.
Die Breitbandaktivität und die nicht-kompetitive Hemmung von IMB-XH1 machen es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung im Kampf gegen Antibiotikaresistenz.
Eigenschaften
IUPAC Name |
7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJKSTJCIAGPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Mcl1 considered a promising target for cancer therapy?
A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.
Q2: How do Mcl1 inhibitors work?
A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.
Q3: What are some of the challenges in developing selective Mcl1 inhibitors?
A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.
Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?
A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


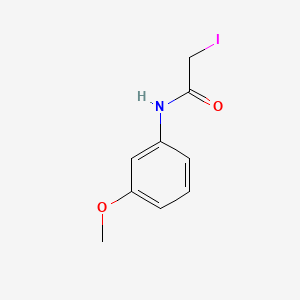

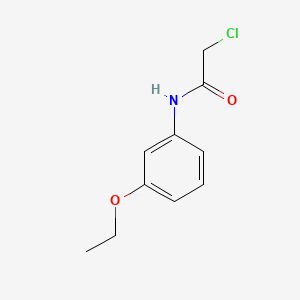
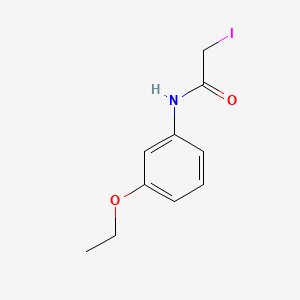
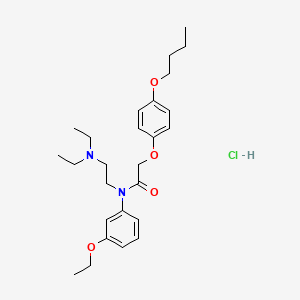

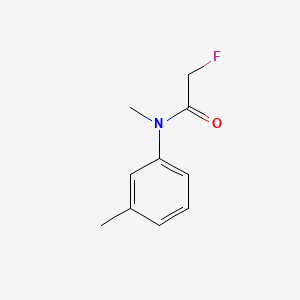
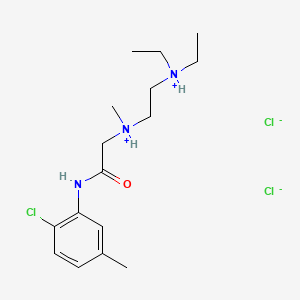
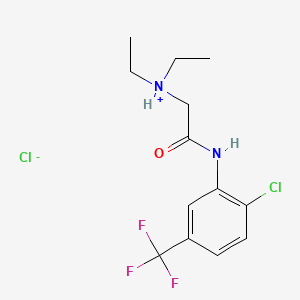
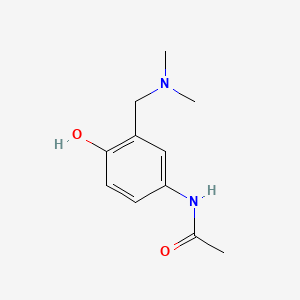


![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)
